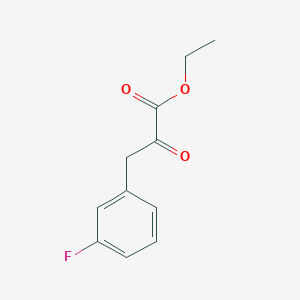

Ethyl 3-(3-fluorophenyl)-2-oxopropanoate

Description

Ethyl 3-(3-fluorophenyl)-2-oxopropanoate is a fluorinated aromatic β-ketoester with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol . Structurally, it consists of a 3-fluorophenyl group attached to a β-ketoester backbone (2-oxopropanoate ethyl ester). This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive α-keto and ester functionalities. The fluorine atom at the meta position of the phenyl ring modulates electronic effects, influencing reactivity and interactions in downstream reactions .

Key physicochemical properties include:

- Boiling point: Not explicitly reported, but analogous compounds (e.g., ethyl 3-(2-fluorophenyl)-2-oxopropanoate) exhibit similar stability under standard conditions .

- Spectral data: ESI-MS (Electrospray Ionization Mass Spectrometry) for structurally related β-ketoesters shows characteristic [M+H]⁺ peaks in the range of 210–215 m/z, consistent with the molecular weight .

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

ethyl 3-(3-fluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |

InChI Key |

PQZMSUHZRLWVHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Meta vs. Para Fluorine: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (similarity score 0.98) exhibits near-identical molecular weight but distinct reactivity due to the electron-withdrawing para-fluorine group, enhancing stability in nucleophilic substitutions .

- Ortho Fluorine: Ethyl 3-(2-fluorophenyl)-2-oxopropanoate (CAS 1479-22-7) shows steric hindrance, reducing yields in coupling reactions compared to the meta isomer .

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Substituents: Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate (CAS 346-43-0) incorporates a nitro group, increasing electrophilicity at the α-carbon and accelerating condensation reactions (e.g., with amines) but requiring careful handling due to explosive risks .

- Methoxy Substituents: Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (CAS 364039-61-2) demonstrates reduced reactivity in Claisen condensations due to the electron-donating methoxy group, yielding ~70% compared to >85% for fluorinated analogs .

Preparation Methods

Reaction Mechanism

-

Formation of 3-Fluorophenylmagnesium Bromide :

3-Fluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate the Grignard reagent. The reaction proceeds exothermically under inert conditions: -

Nucleophilic Attack on Ethyl Oxalate :

The Grignard reagent reacts with ethyl oxalate at −10°C to prevent over-addition. The intermediate is hydrolyzed with dilute HCl to yield the β-keto ester:

Optimization Considerations

-

Temperature Control : Maintaining subzero temperatures prevents dialkylation.

-

Solvent Choice : THF enhances reagent solubility, while diethyl ether offers slower reaction kinetics for better selectivity.

-

Yield : Reported yields for analogous reactions range from 45–60%.

Condensation with Ethyl Acetoacetate

This method leverages the nucleophilic acetoacetate anion to acylate 3-fluorobenzoyl chloride, as described in VulcanChem’s synthesis of related keto esters.

Reaction Steps

-

Generation of Acetoacetate Enolate :

Ethyl acetoacetate is deprotonated with sodium hydride in dry dichloromethane: -

Acylation with 3-Fluorobenzoyl Chloride :

The enolate attacks 3-fluorobenzoyl chloride, forming the β-keto ester after acidic work-up:

Challenges and Solutions

-

Byproduct Formation : Competing esterification is mitigated by using excess enolate.

-

Purification : Column chromatography (hexane:ethyl acetate, 4:1) isolates the product in 50–65% yield.

Malonic Ester Synthesis

This classical approach, adapted from VulcanChem’s methodology, involves alkylation of ethyl malonate followed by decarboxylation.

Procedure

-

Alkylation of Ethyl Malonate :

Ethyl malonate reacts with 3-fluorobenzyl bromide in the presence of sodium ethoxide: -

Saponification and Decarboxylation :

The alkylated malonate is hydrolyzed with NaOH, then heated to induce decarboxylation:

Limitations

-

Multiple Steps : Requires careful pH control during hydrolysis.

Comparative Analysis of Methods

Q & A

Q. What computational methods predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer :

- In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., ester hydrolysis to the carboxylic acid).

- CYP450 docking : Predict oxidation sites (e.g., para-fluorine hydroxylation) using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.